Dimethyl ethylbenzyl myristyl ammonium
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Overview
Description
Dimethyl ethylbenzyl myristyl ammonium is a quaternary ammonium compound with the molecular formula C25H46N . It is known for its surfactant properties and is commonly used in various industrial and scientific applications due to its antimicrobial activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl ethylbenzyl myristyl ammonium typically involves the quaternization of dimethyl ethylbenzylamine with myristyl chloride. The reaction is carried out in an organic solvent such as ethanol or acetone, under reflux conditions. The reaction can be represented as follows:
C6H5CH2N(CH3)2+C14H29Cl→C6H5CH2N(CH3)2C14H29Cl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale quaternization reactions in batch reactors. The process includes the careful control of temperature, pressure, and reactant concentrations to ensure high yield and purity. The product is then purified through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
Dimethyl ethylbenzyl myristyl ammonium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ammonium group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or halide ions (Cl-, Br-) are commonly used.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted ammonium compounds.
Scientific Research Applications
Dimethyl ethylbenzyl myristyl ammonium has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell culture studies as a disinfectant.
Medicine: Utilized in the formulation of antiseptics and disinfectants.
Industry: Applied in the production of cleaning agents and sanitizers due to its antimicrobial properties
Mechanism of Action
The antimicrobial activity of dimethyl ethylbenzyl myristyl ammonium is primarily due to its ability to disrupt the cell membranes of microorganisms. The compound interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This mechanism is effective against a broad spectrum of bacteria, fungi, and viruses .
Comparison with Similar Compounds
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetylpyridinium chloride: Used in mouthwashes and throat lozenges for its antiseptic properties.
Dodecylbenzenesulfonic acid: A surfactant with strong detergent properties.
Uniqueness
Dimethyl ethylbenzyl myristyl ammonium is unique due to its specific combination of alkyl chains, which provides a balance of hydrophobic and hydrophilic properties, making it highly effective as a surfactant and antimicrobial agent .
Properties
CAS No. |
50852-35-2 |
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Molecular Formula |
C25H46N+ |
Molecular Weight |
360.6 g/mol |
IUPAC Name |
(4-ethylphenyl)methyl-dimethyl-tetradecylazanium |
InChI |
InChI=1S/C25H46N/c1-5-7-8-9-10-11-12-13-14-15-16-17-22-26(3,4)23-25-20-18-24(6-2)19-21-25/h18-21H,5-17,22-23H2,1-4H3/q+1 |
InChI Key |
VIQYYWHDEKRNMH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC[N+](C)(C)CC1=CC=C(C=C1)CC |
Origin of Product |
United States |
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